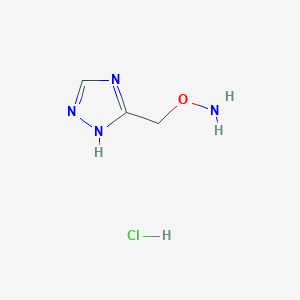
O-(1H-1,2,4-Triazol-5-ylmethyl)hydroxylamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“O-(1H-1,2,4-Triazol-5-ylmethyl)hydroxylamine;hydrochloride” is a chemical compound with the molecular formula C3H7ClN4O. It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds containing three nitrogen atoms .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “O-(1H-1,2,4-Triazol-5-ylmethyl)hydroxylamine;hydrochloride”, has been reported in various studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “O-(1H-1,2,4-Triazol-5-ylmethyl)hydroxylamine;hydrochloride” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR can be used to identify the types and numbers of hydrogen atoms in the molecule, while Mass spectroscopy can provide information about the molecular weight and elemental composition .Chemical Reactions Analysis
The chemical reactions involving “O-(1H-1,2,4-Triazol-5-ylmethyl)hydroxylamine;hydrochloride” and its derivatives can be complex and varied. These reactions often involve the formation of hydrogen bonds with different targets, which can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “O-(1H-1,2,4-Triazol-5-ylmethyl)hydroxylamine;hydrochloride” can be determined using various analytical techniques. For instance, its molecular weight is 150.57, and its molecular formula is C3H7ClN4O.Applications De Recherche Scientifique
Drug Discovery and Medicinal Chemistry
1,2,3-Triazoles serve as privileged structural motifs in drug discovery. Their high chemical stability, aromatic character, and hydrogen bonding ability make them valuable building blocks for designing bioactive compounds. Researchers have explored 1,2,3-triazole derivatives as potential anticonvulsants, antibiotics, and anticancer agents. For instance, the anticonvulsant drug Rufinamide , the cephalosporin antibiotic Cefatrizine , and the β-lactam antibiotic Tazobactam all contain a 1,2,3-triazole core .
Click Chemistry and Bioconjugation
The concept of “click chemistry” involves efficient, selective, and modular reactions for assembling complex molecules. 1,2,3-Triazoles play a pivotal role in click chemistry due to their compatibility with various functional groups. Researchers use them for bioconjugation, labeling biomolecules, and constructing bioactive materials. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent click reaction that utilizes 1,2,3-triazoles .
Supramolecular Chemistry and Materials Science
1,2,3-Triazoles participate in supramolecular interactions, forming host-guest complexes and coordination networks. These interactions are crucial for designing functional materials, such as metal-organic frameworks (MOFs), porous polymers, and molecular sensors. Researchers explore 1,2,3-triazole-based ligands for their ability to coordinate with metal ions and create intricate architectures .
Fluorescent Imaging and Chemical Biology
Fluorescent 1,2,3-triazole derivatives find applications in cellular imaging and diagnostics. Their unique photophysical properties allow visualization of biological processes. Researchers functionalize 1,2,3-triazoles with fluorophores, enabling targeted imaging of specific cellular components. Additionally, these compounds serve as probes for studying enzyme activity and protein interactions in chemical biology .
Polymer Chemistry and Materials Engineering
1,2,3-Triazoles contribute to polymer science by acting as crosslinkers, initiators, or pendant groups. Researchers incorporate them into polymer backbones to enhance material properties, such as mechanical strength, thermal stability, and solubility. These modified polymers find applications in drug delivery, tissue engineering, and coatings .
Organocatalysis and Synthetic Methodology
1,2,3-Triazoles serve as organocatalysts in various transformations, including Michael additions, cycloadditions, and rearrangements. Researchers explore their use in asymmetric synthesis and green chemistry. The development of straightforward synthetic methodologies for 1,2,3-triazoles remains an active area of research .
Safety and Hazards
The safety data sheet for a similar compound, Hydroxylamine hydrochloride, indicates that it may form combustible dust concentrations in air and may be corrosive to metals . It is toxic if swallowed and harmful in contact with skin . It is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure .
Orientations Futures
The future directions for the research and development of “O-(1H-1,2,4-Triazol-5-ylmethyl)hydroxylamine;hydrochloride” and its derivatives could involve further exploration of their anticancer properties . Additionally, these compounds could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
Propriétés
IUPAC Name |
O-(1H-1,2,4-triazol-5-ylmethyl)hydroxylamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4O.ClH/c4-8-1-3-5-2-6-7-3;/h2H,1,4H2,(H,5,6,7);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLUOGMCRWVEFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)CON.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-phenoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2812288.png)



![7-(4-bromophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2812296.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2812300.png)
![N-[(6-Pyrazol-1-ylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2812301.png)
![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(2-chlorophenyl)acetate](/img/structure/B2812302.png)
![Furan-2-yl{4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazin-1-yl}methanone](/img/structure/B2812303.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide](/img/structure/B2812305.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2812308.png)